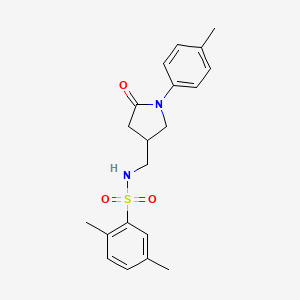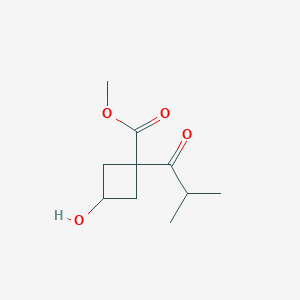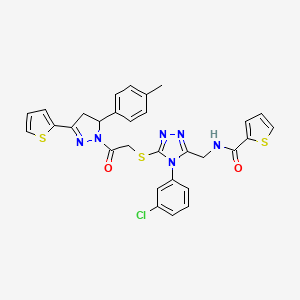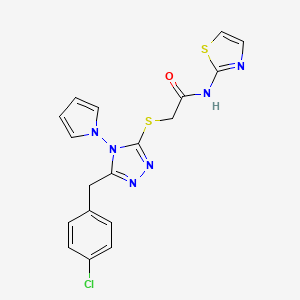![molecular formula C9H15NO3 B2926103 Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate CAS No. 17448-49-6](/img/structure/B2926103.png)
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “this compound” is not provided in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the searched resources .Wissenschaftliche Forschungsanwendungen
Inhibition and Activation in Biological Systems
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate, as part of the study on inhibitors like cycloheximide, shows significant effects on biological systems, particularly in protein synthesis and enzyme activity modulation. Cycloheximide's action on inhibiting protein synthesis in mammalian cells, without affecting bacterial protein synthesis, highlights a potential application area for related compounds in research focused on cellular biology and the mechanisms of protein synthesis inhibition in eukaryotic cells (Ennis & Lubin, 1964).
Role in Cholesterol Biosynthesis
Research has explored the effects of cycloheximide and its derivatives on cholesterol biosynthesis, indicating that these compounds can influence the rate of cholesterol production in the liver. The inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme critical for cholesterol synthesis, by compounds like ML-236B, provides insights into the regulatory mechanisms of cholesterol levels in organisms, presenting a significant area of application in metabolic studies and diseases related to cholesterol management (Bensch, Ingebritsen, & Diller, 1978).
Antimicrobial and Antifungal Properties
The exploration of cyclohexane derivatives for antimicrobial resistance showcases the utility of compounds like this compound in developing new antimicrobial agents. Studies demonstrate the potential of these compounds in combating Gram-negative bacteria, offering a promising direction for research into novel antibiotics and addressing the growing issue of antimicrobial resistance (Shoaib, 2019).
Chemical Synthesis and Material Science
Research into the adsorption properties of oxygenated hydrocarbons on activated carbons, including studies on compounds like methyl acetate, provides insights into the interactions between hydrocarbons and carbon surfaces. This research has implications for material science, particularly in the development of adsorbent materials for environmental cleanup and gas separation technologies (Ghimbeu et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(2E)-2-hydroxyiminocyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYIKMVHDGSFR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC\1CCCC/C1=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)
![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2926034.png)





